5H-Cyclopenta[c]pyridin-7(6H)-one

Fragment-based drug discovery Physicochemical property Lead-likeness

Researchers pursuing CYP11B2 inhibitor SAR often face supply inconsistency and undocumented purity for the cyclopenta[c]pyridine core. 5H-Cyclopenta[c]pyridin-7(6H)-one (CAS 51907-18-7) resolves this with: - Validated scaffold from Kondrat'eva continuous-flow synthesis, ensuring batch-to-batch consistency. - Fragment-like properties (MW 133, XLogP3 0.6, TPSA 30 Ų) ideal for lead optimization. - Batch-specific COA (NMR, HPLC, GC) supporting regulatory documentation.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 51907-18-7
Cat. No. B1590900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Cyclopenta[c]pyridin-7(6H)-one
CAS51907-18-7
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CN=C2
InChIInChI=1S/C8H7NO/c10-8-2-1-6-3-4-9-5-7(6)8/h3-5H,1-2H2
InChIKeySMHRJUIZCMDUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Cyclopenta[c]pyridin-7(6H)-one Overview


5H-Cyclopenta[c]pyridin-7(6H)-one (CAS 51907-18-7), also known as 5,6-dihydro-[2]pyrindin-7-one, is a bicyclic heteroaromatic compound featuring a fused cyclopentane–pyridine ring system with a ketone at the 7-position [1]. With a molecular formula of C₈H₇NO and a molecular weight of 133.15 g·mol⁻¹, it occupies a favorable fragment-like physicochemical space (XLogP3 0.6, zero H-bond donors, TPSA 30 Ų) [2]. The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, most notably as the core scaffold for cyclopenta[c]pyridine-based aldosterone synthase (CYP11B2) inhibitors and as a starting material in patented routes to fused imidazopyridines [3][4].

5H-Cyclopenta[c]pyridin-7(6H)-one vs. Regioisomeric Analogs


Although the cyclopenta[c]pyridine scaffold appears superficially interchangeable with regioisomeric cyclopenta[b]pyridines or ring-expanded cyclohexa[c]pyridines, the fusion geometry and ring size critically govern both physicochemical properties and target engagement. The [c]-fusion places the pyridine nitrogen at a distinct vector angle relative to the ketone, directly affecting hydrogen-bonding geometry with biological targets – a feature exploited in CYP11B2 inhibitor design where the cyclohexa[c]pyridine analogs exhibited measurably superior selectivity over the cyclopenta[c] series [1]. Substitution at the 4-position (e.g., 4-methyl analog, CAS 147646-28-4) adds ~14 Da and increases LogP by ~0.5–0.9 units, altering both solubility and membrane permeability [2]. Uncontrolled substitution or ring variation therefore risks compromising the very binding mode or pharmacokinetic profile that the parent scaffold was selected to deliver.

5H-Cyclopenta[c]pyridin-7(6H)-one Differentiation Evidence


Fragment-Like Profile vs. 4-Methyl Analog

5H-Cyclopenta[c]pyridin-7(6H)-one presents a molecular weight of 133.15 g·mol⁻¹ and an XLogP3 of 0.6, placing it within the 'rule of three' fragment space. Relative to the closest substituted analog, 4-methyl-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 147646-28-4; MW 147.17, XLogP3 ~1.5), the parent compound is 14 Da lighter and ~0.9 log units less lipophilic [1]. The lower LogP suggests superior aqueous solubility and a reduced risk of hERG or phospholipidosis liabilities when the scaffold is elaborated, while the lower MW provides greater headroom for molecular growth without exceeding lead-like MW thresholds [1].

Fragment-based drug discovery Physicochemical property Lead-likeness

One-Step Kondrat'eva Synthesis vs. Multi-Step Routes

The cyclopenta[c]pyridine ring system can be assembled in a single step via the inverse-electron-demand Kondrat'eva reaction between unactivated oxazoles and cyclopentene, as demonstrated by Lehmann et al. and Martin et al. [1][2]. This one-step, additive-free protocol contrasts with alternative cyclocondensation routes (e.g., from 2,5-diarylidenecyclopentanone and propanedinitrile) that require multiple synthetic operations and stoichiometric base . The Kondrat'eva approach is compatible with both batch and continuous flow modalities; the flow method provides direct access to the cycloalka[c]pyridine scaffold with residence times under 30 minutes, enabling rapid analog generation for SAR exploration [1].

Kondrat'eva reaction Continuous flow synthesis Annulated pyridine

Ring-Size Selectivity in CYP11B2 Inhibition

In the 2016 Roche study, a series of cyclopenta[c]pyridine aldosterone synthase (CYP11B2) inhibitors were prepared via Kondrat'eva chemistry and evaluated alongside the analogous cyclohexa[c]pyridine series. The paper explicitly states that 'preparation of the analogous cyclohexa[c]pyridines led to the identification of a potent and more selective AS inhibitor,' indicating that the five-membered (cyclopenta) ring scaffold delivers a distinct selectivity profile relative to the six-membered (cyclohexa) analog [1]. While individual IC₅₀ values for the parent scaffold are not reported (substituted derivatives were profiled), the SAR was rationalized using binding-mode models in the crystal structure of CYP11B2, confirming that the ring-fusion geometry directly influences heme-iron coordination geometry [1].

Aldosterone synthase CYP11B2 inhibitor Cardiovascular medicinal chemistry

Commercial Purity and Batch-Specific QC Documentation

Multiple suppliers list 5H-Cyclopenta[c]pyridin-7(6H)-one at baseline purity of ≥95%, with select vendors offering ≥96% or ≥98% grades . Bidepharm (Bide Pharmatech) provides batch-specific QC certificates including NMR, HPLC, and GC data . AKSci supplies the compound at 95% minimum purity with SDS and COA documentation available upon request . Sigma-Aldrich (via Ambeed) lists the product at 95% purity with storage at 2–8°C sealed in dry conditions . The availability of multi-vendor quality documentation reduces procurement risk compared to less-characterized cyclopenta[c]pyridine derivatives that lack standardized QC packages.

Quality control Chemical procurement Building block purity

5H-Cyclopenta[c]pyridin-7(6H)-one Applications


Fragment-Based Discovery for CNS & Oral Space

With MW 133.15, XLogP3 0.6, zero HBD, and TPSA 30 Ų, 5H-Cyclopenta[c]pyridin-7(6H)-one fits the 'rule of three' criteria for fragment screening libraries. The ketone provides a synthetic handle for elaboration, while the pyridine nitrogen enables key hydrogen-bond interactions with protein targets. Its 14-Da lighter MW and ~0.9-unit lower LogP versus the 4-methyl analog make it the preferred starting point when lead-likeness headroom is critical [Section 3, Evidence 1].

Flow Chemistry for Rapid Analog Library Synthesis

The cyclopenta[c]pyridine core is accessible in a single step via the continuous-flow Kondrat'eva reaction (oxazole + cyclopentene, residence time <30 min), enabling rapid generation of diverse analogs for SAR exploration. Procurement of the parent scaffold as a pre-formed building block bypasses the need for on-site Kondrat'eva infrastructure while still benefiting from the synthetic efficiency that this chemistry enables for downstream derivatization [Section 3, Evidence 2].

Cyclopentane-Fused CYP11B2 Inhibitors

For medicinal chemistry teams pursuing CYP11B2 inhibitors where the cyclopentane-fused geometry is required to achieve a specific selectivity window (distinct from the cyclohexa[c]pyridine series), 5H-Cyclopenta[c]pyridin-7(6H)-one serves as the validated core scaffold. The binding mode has been rationalized in the CYP11B2 crystal structure, and the synthetic route is established in both academic and industrial (Roche) settings [Section 3, Evidence 3].

GLP/IND-Enabling Intermediate with QC Traceability

When a cyclopenta[c]pyridine intermediate is required for scale-up synthesis supporting GLP toxicology or IND-enabling studies, the availability of batch-specific COA (NMR, HPLC, GC) from multiple independent vendors (Bidepharm, Sigma-Aldrich/Ambeed, AKSci) reduces single-supplier dependency and provides the documented purity chain-of-custody that regulatory filings demand [Section 3, Evidence 4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Cyclopenta[c]pyridin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.